molecular formula C17H18ClNO2S B5809275 2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5809275
M. Wt: 335.8 g/mol
InChI Key: PMFZGKPGLVZKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide, also known as CMMDCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes and proteins involved in inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. In addition, this compound has been found to have herbicidal and fungicidal properties, making it a potential candidate for use in agriculture.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological pathways.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-methoxy-5-methylbenzoic acid, which is reacted with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with 4-chlorobenzyl mercaptan to form 2-[(4-chlorobenzyl)thio]-2-methoxy-5-methylbenzoyl chloride. Finally, this compound is reacted with N,N-dimethylacetamide to form this compound.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, this compound has been found to have herbicidal and fungicidal properties.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-12-3-8-16(21-2)15(9-12)19-17(20)11-22-10-13-4-6-14(18)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFZGKPGLVZKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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